molecular formula C8H5IN2O B1390585 3-Iodo-1H-indazole-6-carbaldehyde CAS No. 944904-42-1

3-Iodo-1H-indazole-6-carbaldehyde

Cat. No. B1390585
M. Wt: 272.04 g/mol
InChI Key: LNFYGHSDBUEHAM-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5IN2O . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 3-Iodo-1H-indazole-6-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-indazole-6-carbaldehyde is represented by the formula C8H5IN2O . Its molecular weight is 272.05 .


Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

3-Iodo-1H-indazole-6-carbaldehyde is a solid compound . It has a molecular weight of 272.05 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : 1H-Indazole-3-carbaldehyde, related to the target compound, is synthesized through the ring opening of indole in acidic conditions, followed by diazotization with sodium nitrite, then cyclization. This method is noted for its low cost, simple operation, and suitability for industrial production (Gong, 2012).
  • Structural and Spectroscopic Analysis : Structural and spectroscopic analyses of 1H-indazole-3-carbaldehyde reveal important intermolecular interactions, such as hydrogen bonds and π-π interactions, contributing to its stability and chemical properties (Morzyk-Ociepa et al., 2021).

Fluorescent Applications

  • Fluorescent Dye Development : Research into the synthesis of fluorescent dyes containing a pyrazolylpyrene chromophore, related to indazole derivatives, shows potential for sensing acidic fluorophore environments. These compounds exhibit bright fluorescence in solution and weak fluorescence in the solid state (Wrona-Piotrowicz et al., 2022).

Pharmaceutical and Medicinal Chemistry

  • Indazole Derivatives as Kinase Inhibitors : Indazole derivatives, including 1H-indazole-3-carboxaldehydes, are increasingly significant in medicinal chemistry for their role as kinase inhibitors. Efficient general access to these compounds is achieved through the nitrosation of indoles in slightly acidic environments (Chevalier et al., 2018).

Advanced Material Synthesis

  • Functionalized Indazole Synthesis : A novel method for synthesizing highly functionalized indazoles involves regioselective magnesiation at position 3 of iodoindazoles. This process allows for the introduction of a wide range of functional groups, making it a versatile approach for creating diverse indazole-based scaffolds (Lam et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P264, P270, P330, and P501 . The compound is harmful and care should be taken to avoid exposure .

properties

IUPAC Name

3-iodo-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYGHSDBUEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295300
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-6-carbaldehyde

CAS RN

944904-42-1
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-indazole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SW Li, Y Liu, PB Sampson, NK Patel, BT Forrest… - Bioorganic & Medicinal …, 2016 - Elsevier
… The heteroaryl moiety was installed via Suzuki–Miyaura cross coupling using either unprotected 5a or SEM-protected 3-iodo-1H-indazole-6-carbaldehyde 5b. Removal of the SEM …
Number of citations: 25 www.sciencedirect.com
R Laufer, B Forrest, SW Li, Y Liu… - Journal of medicinal …, 2013 - ACS Publications
… For example, 3-iodo-1H-indazole-6-carbaldehyde 28 was protected with a SEM group to give a mixture of regioisomers 29 that could be used in subsequent Heck couplings without …
Number of citations: 68 pubs.acs.org
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
… To a stirred suspension of 3-iodo-1H-indazole-6-carbaldehyde (3.01 g, 11.1 mmol) and TBAB (36 mg, 0.11 mmol) in CH 2 Cl 2 (70 mL) and 50% aq KOH (20 mL) was added, dropwise, (…
Number of citations: 37 www.sciencedirect.com
PB Sampson, Y Liu, NK Patel, M Feher… - Journal of Medicinal …, 2015 - ACS Publications
… To a mixture of 3-iodo-1H-indazole-6-carbaldehyde (1.36 g, 5 mmol) and 5-ethylindolin-2-one (885 mg, 5.5 mmol) in MeOH (25 mL) was added piperidine (0.1 mL, 1 mmol). The …
Number of citations: 114 pubs.acs.org
PB SAMPSON, S LI, Y LIU, HW PAULS, LG EDWARDS… - ic.gc.ca
La présente invention concerne un composé représenté par la formule structurale suivante et ses sels pharmaceutiquement acceptables: Les composés représentés par cette formule …
Number of citations: 2 www.ic.gc.ca

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